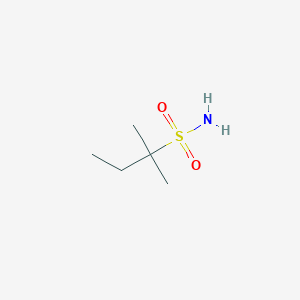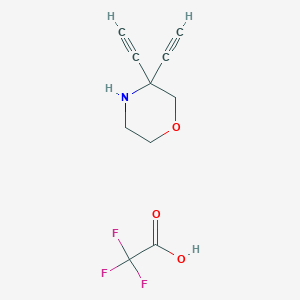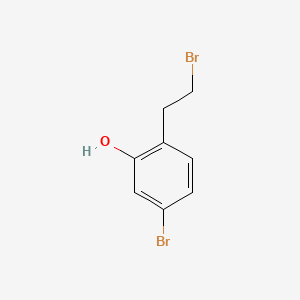![molecular formula C8H11BrF2 B13515298 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane core is highly strained, leading to interesting reactivity and stability characteristics.
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient and scalable method for producing gram quantities of the desired compound .
Chemical Reactions Analysis
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution and radical reactions. The installation of the bicyclo[1.1.1]pentane unit into a chemical entity can be achieved through a radical exchange process . This process involves the use of xanthates and can influence the permeability, aqueous solubility, and in vitro metabolic stability of the resulting compounds . Additionally, the compound can undergo decarboxylative Minisci heteroarylation at the C2 (bridge) position, directly coupling with non-prefunctionalized heteroarenes to provide polysubstituted bicyclo[1.1.1]pentanes .
Scientific Research Applications
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research. It is used as a bioisostere in drug molecules, replacing phenyl rings to improve permeability, aqueous solubility, and metabolic stability . The compound’s unique structural properties make it valuable in medicinal chemistry, where it is incorporated into the design of novel drugs . Additionally, it is used in organic synthesis to construct complex molecular architectures, leveraging the reactivity of the bicyclo[1.1.1]pentane core .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing phenyl rings in drug molecules. This replacement can enhance the drug’s properties, such as permeability and metabolic stability . The compound’s reactivity is influenced by the strain in the bicyclo[1.1.1]pentane core, which can undergo various chemical transformations under appropriate conditions .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is unique due to its highly strained bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) . These compounds share similar structural properties but differ in their substituents, leading to variations in reactivity and applications. The fluoro-substituted derivatives, for example, have been incorporated into the structure of anti-inflammatory drugs to replace fluorophenyl rings .
Properties
Molecular Formula |
C8H11BrF2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H11BrF2/c1-6(10,11)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
InChI Key |
NVVFJMBNJKJTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1)(C2)CBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)


![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)


